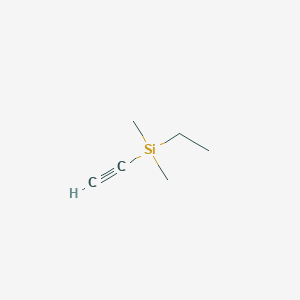

Ethyl(ethynyl)dimethylsilane

Description

Structure

3D Structure

Properties

CAS No. |

1066-98-4 |

|---|---|

Molecular Formula |

C6H12Si |

Molecular Weight |

112.24 g/mol |

IUPAC Name |

ethyl-ethynyl-dimethylsilane |

InChI |

InChI=1S/C6H12Si/c1-5-7(3,4)6-2/h1H,6H2,2-4H3 |

InChI Key |

TZULMRNWCQKXCX-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](C)(C)C#C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ethyl Ethynyl Dimethylsilane

Direct Synthesis Strategies for Ethyl(ethynyl)dimethylsilane

The direct formation of the silicon-alkyne bond in this compound can be accomplished through a variety of well-established chemical reactions. These methods include classical organometallic approaches as well as modern transition-metal-catalyzed cross-coupling reactions.

Grignard Reagent-Based Approaches

A cornerstone of organometallic chemistry, the Grignard reaction offers a straightforward and widely used method for the synthesis of alkynylsilanes. This approach typically involves the reaction of an ethynyl (B1212043) Grignard reagent with a suitable halosilane.

The primary route for the synthesis of this compound via a Grignard reagent involves the reaction of ethynylmagnesium bromide with ethyldimethylchlorosilane. The ethynylmagnesium bromide is prepared by reacting a solution of ethylmagnesium bromide in a solvent like tetrahydrofuran (B95107) (THF) with a stream of acetylene (B1199291) gas. orgsyn.org This process results in the formation of the desired ethynyl Grignard reagent, which is then reacted with ethyldimethylchlorosilane. The general reaction scheme is as follows:

Step 1: Formation of Ethynylmagnesium Bromide HC≡CH + CH₃CH₂MgBr → HC≡CMgBr + CH₃CH₃

Step 2: Reaction with Ethyldimethylchlorosilane HC≡CMgBr + (CH₃)₂ (CH₃CH₂)SiCl → (CH₃)₂ (CH₃CH₂)SiC≡CH + MgBrCl

The reaction is typically conducted in an anhydrous ether solvent, such as THF, to ensure the stability and reactivity of the Grignard reagent. orgsyn.orgsigmaaldrich.com The use of cyclic ethers or polyethylene (B3416737) glycol diethers as solvents can also facilitate the reaction. nih.govgoogle.com

| Reactants | Reagents & Conditions | Product | Reference |

| Acetylene, Ethylmagnesium bromide | Tetrahydrofuran (THF), N₂ atmosphere | Ethynylmagnesium bromide | orgsyn.org |

| Ethynylmagnesium bromide, Ethyldimethylchlorosilane | Tetrahydrofuran (THF) | This compound |

This table summarizes the typical reactants and conditions for the Grignard-based synthesis of this compound.

Base-Catalyzed Silylation of Terminal Alkynes

Base-catalyzed silylation represents an alternative, often more direct, route to ethynylsilanes. This method involves the direct reaction of a terminal alkyne with a hydrosilane in the presence of a strong base.

For the synthesis of this compound, this would involve the reaction of acetylene with ethyldimethylsilane, catalyzed by a base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). organic-chemistry.orgrsc.org The reaction proceeds via the deprotonation of the terminal alkyne by the base, followed by nucleophilic attack of the resulting acetylide on the silicon atom of the hydrosilane, with the concomitant release of hydrogen gas. organic-chemistry.org A catalytic triad (B1167595) of KOH/MeOH/DMSO has also been shown to be effective for the activation of acetylene in similar reactions. researchgate.net

| Reactants | Catalyst | Solvent | Product | Byproduct | Reference |

| Acetylene, Ethyldimethylsilane | KOH or NaOH | DME or DMSO | This compound | H₂ | organic-chemistry.orgrsc.org |

This table outlines the key components for the base-catalyzed silylation to produce this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.orgyoutube.comsynarchive.comorganic-chemistry.org While typically used to couple an alkyne with an organic halide, a variation of this reaction can be envisioned for the synthesis of this compound.

A plausible, though less common, approach would involve the coupling of an ethynyl-containing organometallic reagent with an ethyl-substituted halosilane, or more likely, the coupling of a terminal alkyne with an ethyl-containing halide in the presence of a silylating agent. However, a more direct Sonogashira approach for a related compound, ethynyltriethylsilane, has been shown to give a considerably higher yield than other terminal alkynes in reactions with o-nitrofluorobenzene. gelest.com This suggests that this compound could potentially be synthesized by coupling a suitable ethynyl precursor with an ethyl-containing species under Sonogashira conditions.

A more direct application of the Sonogashira reaction would be the coupling of a terminal alkyne, such as ethynyltrimethylsilane (as a surrogate for acetylene), with an ethyl halide. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) in a solvent like THF. wikipedia.orgtcichemicals.com

| Reactants | Catalyst | Co-catalyst | Base | Solvent | Product | Reference |

| Terminal Alkyne, Ethyl Halide | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF | Ethyl-substituted alkyne | wikipedia.orgtcichemicals.com |

This table presents the general components for a Sonogashira-type reaction applicable to the synthesis of ethyl-substituted alkynes.

Recent advancements have also explored denitrative Sonogashira-type cross-coupling reactions, where nitrobenzenes are coupled with terminal alkynes, offering an alternative to the use of halides. rsc.orgnih.gov

Dehydrogenative cross-coupling has emerged as an atom-economical method for the formation of C-Si bonds. This reaction involves the coupling of a C-H bond with a Si-H bond, with the only byproduct being hydrogen gas.

The synthesis of this compound via this method would involve the direct coupling of acetylene with ethyldimethylsilane. This reaction is typically catalyzed by transition metal complexes, with rhodium catalysts being particularly effective for heteroatom-directed C-H bond activation. nih.govacs.orgberkeley.edunih.govthieme-connect.de Zinc has also been explored as a catalyst for the dehydrogenative cross-coupling of terminal alkynes with aldehydes. nih.gov Furthermore, copper(I) has been shown to catalyze the aerobic cross-dehydrogenative coupling of terminal alkynes with thiols. rsc.org

| Reactants | Catalyst Type | Key Feature | Product | Byproduct | Reference |

| Acetylene, Ethyldimethylsilane | Transition Metal (e.g., Rh, Zn, Cu) | C-H/Si-H coupling | This compound | H₂ | nih.govnih.govrsc.org |

This table summarizes the general principle of dehydrogenative cross-coupling for the synthesis of this compound.

Hydrosilylation-Based Routes for Ethynylsilane Precursors

Hydrosilylation, the addition of a hydrosilane across a double or triple bond, is a fundamental reaction in organosilicon chemistry. While not a direct synthesis of this compound, it is a crucial method for preparing vinylsilane precursors, which can then be converted to the target ethynylsilane.

The hydrosilylation of an alkyne with a hydrosilane, such as ethyldimethylsilane, can lead to the formation of a vinylsilane. researchgate.net This reaction can be catalyzed by various transition metal complexes. The resulting vinylsilane can then potentially be transformed into the corresponding ethynylsilane through subsequent chemical modifications. For instance, the hydrosilylation of 1,3-enynes with hydrosilanes can produce dienylsilanes. organic-chemistry.org The synthesis of vinyl-substituted alcohols using acetylene as a C2 building block has also been reported, which proceeds via a 5-membered oxa-metallacycle. rsc.org

A specific example is the Cp₂TiCl₂-catalyzed hydromagnesiation of 1-(trimethylsilyl)acetylenes, which provides a convenient method for preparing vinyl Grignard reagents that can be further functionalized. orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| Alkyne | Hydrosilane | Transition Metal Complex | Vinylsilane | researchgate.net |

| 1,3-Enyne | Hydrosilane | Palladium Complex | Dienylsilane | organic-chemistry.org |

| 1-(Trimethylsilyl)acetylene | Isobutyl Grignard Reagent | Cp₂TiCl₂ | Vinyl Grignard Reagent | orgsyn.org |

This table illustrates various hydrosilylation reactions for the synthesis of vinylsilane precursors.

Derivatization from Related Organosilicon Compounds

The synthesis of this compound predominantly relies on the modification of pre-existing organosilicon molecules. This approach allows for the strategic introduction of the ethynyl group onto a dimethylsilane (B7800572) core that already bears an ethyl substituent.

Strategies Involving Chlorosilane Precursors

A common and direct method for the synthesis of alkynylsilanes involves the reaction of a chlorosilane with an ethynyl nucleophile. In the case of this compound, the logical precursor is ethyl(chloro)dimethylsilane. This electrophilic silicon species readily reacts with a source of the ethynyl anion, typically generated from acetylene.

The reaction is analogous to the well-established synthesis of ethynyltrimethylsilane from trimethylchlorosilane and acetylene. chemicalbook.com The general transformation involves the deprotonation of acetylene using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form an acetylide. This powerful nucleophile then displaces the chloride from the silicon atom of ethyl(chloro)dimethylsilane.

A typical reaction sequence is as follows:

Formation of the Acetylide: Acetylene gas is bubbled through a solution of a strong base in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures to generate the lithium or magnesium acetylide.

Reaction with Chlorosilane: Ethyl(chloro)dimethylsilane is then added to the solution containing the acetylide. The nucleophilic carbon of the acetylide attacks the electrophilic silicon center, leading to the formation of a new silicon-carbon bond and the elimination of a salt byproduct (e.g., lithium chloride or magnesium chloride).

The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC), and the final product is typically purified by distillation. The choice of base and solvent can influence the reaction efficiency and yield.

| Precursor | Reagent | Base | Solvent | Typical Yield (%) |

| Ethyl(chloro)dimethylsilane | Acetylene | n-Butyllithium | THF | >80 |

| Ethyl(chloro)dimethylsilane | Ethynylmagnesium bromide | - | Diethyl ether | >75 |

Table 1: Representative Synthetic Strategies for this compound from a Chlorosilane Precursor.

Transformations of Other Functionalized Silanes

Beyond the use of chlorosilanes, this compound can be synthesized through the transformation of other functionalized silanes. One notable method is the dehydrogenative coupling of a hydrosilane with a terminal alkyne. nih.gov In this scenario, ethyl(dimethyl)silane, which contains a reactive Si-H bond, can be coupled with acetylene.

This reaction is often catalyzed by various transition metal complexes or even simple bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). organic-chemistry.org The process involves the activation of the Si-H bond and the C-H bond of the alkyne, leading to the formation of the desired C(sp)-Si bond and the liberation of hydrogen gas. organic-chemistry.org

The versatility of this method allows for a range of reaction conditions and catalysts to be employed, offering an alternative to the Grignard or organolithium-based approaches. Furthermore, existing alkynylsilanes can sometimes be modified to yield different substitution patterns, although this is less common for the direct synthesis of the title compound. researchgate.net

Asymmetric Synthetic Approaches to Chiral Alkynylsilane Scaffolds

The development of asymmetric methods to synthesize chiral alkynylsilanes is a growing area of research, driven by the demand for enantiomerically pure building blocks in medicinal chemistry and materials science. While the synthesis of chiral this compound itself is not widely reported, the principles established for related chiral alkynylsilanes are directly applicable.

A powerful strategy for accessing chiral alkynyl compounds involves the use of sequential palladium and copper catalysis. nih.govrsc.org This approach has been successfully applied to the synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives. nih.gov The general methodology involves a palladium-catalyzed cross-coupling of a terminal alkyne with an appropriate acceptor to generate an enyne intermediate. This is followed by a regio- and enantioselective copper-catalyzed conjugate reduction. nih.govrsc.org

For instance, in the synthesis of chiral β-alkynyl ketones, a silyl (B83357) donor alkyne can be coupled with an ynone acceptor. The subsequent asymmetric hydrosilylation and desilylation steps yield the chiral β-alkynyl ketone with high enantioselectivity. nih.gov The success of these reactions often hinges on the use of chiral ligands, such as WALPHOS and JOSIPHOS, which effectively control the stereochemical outcome of the copper-catalyzed reduction step. nih.gov

| Donor Alkyne | Acceptor | Catalyst System | Chiral Ligand | Product Type | Enantiomeric Excess (ee %) |

| Silyl Alkyne | Ynone | Pd(OAc)₂ / Cu(OAc)₂·H₂O | JOSIPHOS | β-Alkynyl Ketone | 90-98 |

| Aryl Alkyne | Acetylenic Ester | Pd(OAc)₂ / Cu(OAc)₂·H₂O | WALPHOS | β-Alkynyl Ester | 85-96 |

| Alkyl Alkyne | Acetylenic Sulfone | Pd(OAc)₂ / Cu(OAc)₂·H₂O | JOSIPHOS | β-Alkynyl Sulfone | 91-97 |

Table 2: Examples of Asymmetric Synthesis of Chiral Alkynyl Scaffolds Using Sequential Catalysis. nih.gov

The principles demonstrated in these syntheses could be adapted to create chiral scaffolds incorporating the ethyl(ethynyl)dimethylsilyl moiety. This would likely involve the design of a suitable prochiral substrate and the application of a similar sequential catalytic system to achieve high levels of enantiocontrol. The functional group tolerance of these catalytic systems suggests that a variety of complex chiral alkynylsilanes could be accessible through this methodology. rsc.org

Reactivity Profiles and Mechanistic Investigations of Ethyl Ethynyl Dimethylsilane

Reactions at the Terminal Ethynyl (B1212043) C-H Bond

The hydrogen atom attached to the terminal sp-hybridized carbon of ethyl(ethynyl)dimethylsilane is weakly acidic due to the high s-character of the carbon's orbital. This acidity allows for deprotonation by strong bases, forming a metal acetylide, which is a potent nucleophile. This reactivity is central to many of its synthetic applications.

The most common method for activating the terminal C-H bond is through metallation, typically using organolithium reagents. Treatment of this compound with a strong base like n-butyllithium (n-BuLi) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) results in the rapid and quantitative deprotonation to form the corresponding lithium ethyl(dimethylsilyl)acetylide.

Reaction: CH₃CH₂Si(CH₃)₂C≡CH + n-BuLi → CH₃CH₂Si(CH₃)₂C≡CLi + Bu-H

This newly formed lithium acetylide is a powerful nucleophile that can be used in a variety of subsequent transformations to form new carbon-carbon and carbon-heteroatom bonds. For instance, it can react with:

Aldehydes and Ketones: To form propargyl alcohols.

Alkyl Halides: To generate substituted alkynes.

Other Electrophiles: Including chloroformates, isocyanates, and chlorosilanes.

The silyl (B83357) group in these reactions is generally stable and is carried through the synthetic sequence, or it can be removed later if the terminal alkyne is desired.

The terminal C-H bond of this compound can also be functionalized through various transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example of this type of transformation. gelest.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine like triethylamine (B128534) or piperidine. researchgate.netbeilstein-journals.org

While specific studies detailing the Sonogashira coupling of this compound are not prevalent, the reaction is well-established for structurally similar compounds like ethynyltrimethylsilane and ethynyltriethylsilane. gelest.com The reaction mechanism involves the formation of a copper(I) acetylide in situ, which then undergoes transmetallation to a palladium(0) complex. Subsequent reductive elimination from the palladium(II) intermediate yields the coupled product and regenerates the palladium(0) catalyst. nih.gov

The general scheme for the Sonogashira coupling is as follows:

Reaction: CH₃CH₂Si(CH₃)₂C≡CH + R-X → CH₃CH₂Si(CH₃)₂C≡C-R (Where R = Aryl, Vinyl; X = I, Br, OTf) Catalysts: Pd(PPh₃)₄, CuI Base: NEt₃

This reaction provides a powerful method for the direct formation of aryl- and vinyl-substituted silylalkynes, which are versatile intermediates in materials science and organic synthesis. epa.gov

Reactions Involving the Ethynyl C≡C Triple Bond

The electron-rich π-system of the carbon-carbon triple bond in this compound is susceptible to attack by electrophiles and participates readily in cycloaddition reactions.

Cycloaddition reactions provide an efficient route to construct cyclic compounds. This compound can act as the 2π-electron component (the "dienophile" or "dipolarophile") in these transformations.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. mnstate.edu Alkynes can serve as dienophiles, reacting with dienes to produce cyclohexadiene derivatives. The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups. libretexts.org

The dimethyl(ethyl)silyl group is not strongly electron-withdrawing, which suggests that this compound would be a relatively unreactive dienophile in standard Diels-Alder reactions. Forcing conditions, such as high temperatures or the use of Lewis acid catalysts, may be required to drive the reaction. Research on the Diels-Alder reactivity of silyl-substituted acenes indicates that C-C triple bonds can act as dienophiles. d-nb.info

A hypothetical Diels-Alder reaction with a simple diene like 1,3-butadiene (B125203) would yield a silylated cyclohexadiene:

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product | Reaction Type |

|---|---|---|---|

| 1,3-Butadiene | This compound | 1-(Ethyldimethylsilyl)-1,4-cyclohexadiene | [4+2] Cycloaddition (Diels-Alder) |

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles. wikipedia.orgnih.gov It involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkyne. youtube.com The most prominent example of this reaction class is the azide-alkyne cycloaddition, often termed "click chemistry," which yields a 1,2,3-triazole ring. nih.govijrpc.comsigmaaldrich.com

This compound is a suitable dipolarophile for this reaction. The reaction can be performed under thermal conditions or, more commonly, using copper(I) catalysis (CuAAC), which proceeds under mild conditions and provides excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgtcichemicals.com

The copper-catalyzed reaction mechanism involves the formation of a copper acetylide, which then reacts with the azide (B81097) to form a six-membered copper(III) metallacycle intermediate before collapsing to the triazole product. ijrpc.com

The reaction between this compound and an organic azide (R-N₃) is illustrated below:

| Reactant 1 (Dipolarophile) | Reactant 2 (1,3-Dipole) | Catalyst | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Benzyl Azide | Cu(I) | 1-Benzyl-4-(ethyldimethylsilyl)-1H-1,2,3-triazole | [3+2] Cycloaddition (CuAAC) |

This reaction is highly efficient and tolerant of a wide range of functional groups, making it a robust method for linking molecules together in various applications, including medicinal chemistry and materials science. chemrxiv.org

Cycloaddition Reactions

Formation of Heterocyclic Systems

The carbon-carbon triple bond in this compound serves as a valuable building block for the construction of various heterocyclic systems. One prominent pathway involves cycloaddition reactions where the alkyne participates as a 2π-electron component.

A notable example is the formation of siloles, which are silicon-containing analogs of cyclopentadiene. The reaction of diethynyl(dimethyl)silane with triethylborane (B153662) via a 1,1-ethylboration mechanism leads to the formation of a transient silole intermediate. This highly reactive intermediate can then undergo further reactions, such as [4+2] cycloadditions (Diels-Alder reactions), with other molecules of the starting alkyne to form 7-silanorbornadiene derivatives. researchgate.net While this specific study was conducted on a closely related compound, the reactivity is indicative of the potential for this compound to form silacyclic compounds. These siloles can act as dienes in Diels-Alder reactions, paving the way for the synthesis of more complex, fused heterocyclic systems. researchgate.net

Furthermore, the diene products resulting from the enyne metathesis of this compound (discussed in section 3.2.2.3) are themselves precursors to six-membered rings through subsequent Diels-Alder reactions. chim.it This tandem approach, where a metathesis reaction generates a diene that then undergoes cycloaddition, is a powerful strategy for the efficient construction of cyclic and heterocyclic frameworks.

Additions to the Carbon-Carbon Triple Bond

The electron-rich nature of the ethynyl group in this compound makes it susceptible to a range of addition reactions. These transformations allow for the introduction of various functionalities across the triple bond, leading to the formation of highly functionalized vinylsilanes.

Hydroboration and Carboboration Reactions

Hydroboration of this compound involves the addition of a boron-hydrogen bond across the triple bond. The use of sterically hindered boranes, such as 9-borabicyclononane (B1260311) (9-BBN), provides excellent regioselectivity, with the boron atom adding to the terminal carbon of the alkyne. chegg.com This regioselectivity is driven by both steric and electronic factors. Subsequent oxidation of the resulting vinylborane (B8500763) intermediate typically yields an aldehyde, following an anti-Markovnikov addition pattern.

Carboboration, the addition of an organoborane across the alkyne, has been demonstrated with related diethynyl(dimethyl)silane. The 1,1-ethylboration with triethylborane results in the formation of a vinylborane intermediate which can then cyclize to form a silole. researchgate.net This reaction highlights the ability of the silyl group to influence the regioselectivity of the addition and facilitate subsequent cyclization. The resulting organoborane products are versatile intermediates for further synthetic transformations.

| Reaction | Reagent | Product Type | Key Features |

| Hydroboration | 9-Borabicyclononane (9-BBN) | Vinylborane | High regioselectivity (anti-Markovnikov) |

| Carboboration | Triethylborane | Silole (via cyclization) | 1,1-addition, formation of a heterocyclic intermediate |

Hydrometallation Pathways

Hydrometallation involves the addition of a metal-hydride bond across the carbon-carbon triple bond. This class of reactions includes hydrosilylation and hydrostannylation, which are powerful methods for introducing silicon and tin moieties, respectively, onto a carbon framework.

Hydrosilylation of alkynes, including silylacetylenes, can be catalyzed by various transition metal complexes, with platinum-based catalysts like the Karstedt's catalyst being traditionally employed. mdpi.com More recently, iron and cobalt catalysts have been developed for this transformation, sometimes offering complementary regioselectivity. nih.gov The reaction typically proceeds via a syn-addition mechanism, leading to the formation of a cis-disubstituted alkene. The regioselectivity is influenced by the catalyst and the substituents on both the alkyne and the silane (B1218182).

Hydrostannylation , the addition of an organotin hydride, also generally proceeds via a syn-addition mechanism. The regioselectivity is often controlled by the steric and electronic properties of the substituents on the alkyne. For terminal alkynes like this compound, the tin moiety typically adds to the terminal carbon.

Enyne Metathesis

Enyne metathesis is a powerful carbon-carbon bond-forming reaction that involves the reorganization of bonds between an alkene and an alkyne, catalyzed by ruthenium carbene complexes such as Grubbs catalysts. chim.itnih.gov In the context of this compound, cross-enyne metathesis with an alkene, such as ethylene (B1197577), leads to the formation of a conjugated diene. beilstein-journals.org

The mechanism of enyne metathesis catalyzed by Grubbs-type catalysts is proposed to proceed through a series of cycloaddition and cycloreversion steps involving metallacyclobutane and metallacyclobutene intermediates. nih.gov For silylated alkynes, the regioselectivity of the addition can be influenced by the nature of the silyl group and the substitution pattern of the alkyne. beilstein-journals.org The presence of ethylene can promote the reaction by facilitating the regeneration of the active catalyst and suppressing deactivation pathways. nih.gov

| Catalyst | Alkene Partner | Product Type | Reference |

| Grubbs Catalyst (1st or 2nd Gen) | Ethylene | 2-Ethyl-2,4-pentadiene-1-yl(dimethyl)silane | beilstein-journals.org |

| Hoveyda-Grubbs Catalyst | Ethylene | Substituted Butadienes | nsf.gov |

Reactions at the Silicon-Carbon (Si-C) Bond

While the reactivity of the triple bond is prominent, the silicon-carbon bond in this compound can also participate in important synthetic transformations, particularly in cross-coupling reactions.

Cross-Coupling Reactions Involving C-Si Bond Activation

The Hiyama cross-coupling reaction is a palladium-catalyzed reaction that forms a new carbon-carbon bond by coupling an organosilane with an organic halide. wikipedia.orgorganic-chemistry.org For this compound, the ethynyl-silicon bond can be activated, typically by a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicate (B1173343) species. This species then undergoes transmetalation with a palladium(II) intermediate, which is formed from the oxidative addition of an organic halide to the palladium(0) catalyst. The catalytic cycle is completed by reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. wikipedia.org

This methodology allows for the coupling of the ethyl(dimethyl)silyl-ethynyl group with various aryl, vinyl, or alkyl halides, providing a route to a wide range of functionalized alkynes. nih.gov The Hiyama-Denmark coupling is a modification that can sometimes be performed under fluoride-free conditions, using a silanol (B1196071) or silanolate, which can be advantageous when fluoride-sensitive functional groups are present in the substrates. nih.gov

| Coupling Partner | Catalyst System | Activator | Product Type | Reference |

| Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄ | TBAF | Aryl-substituted alkyne | wikipedia.orgresearchgate.net |

| Vinyl Halide | PdCl₂(dppf) | TBAF | Enyne | wikipedia.org |

Cleavage and Rearrangement Processes

The reactivity of this compound is significantly influenced by the silicon-carbon bonds, including the silicon-ethynyl and silicon-ethyl linkages. Cleavage of these bonds can be initiated under various conditions, such as thermal, photochemical, or through chemical reagents.

One notable process is the cleavage of the Si-C(sp) bond of the ethynyl group. This can occur through nucleophilic attack at the silicon center, particularly with fluoride ions, which have a high affinity for silicon. This process is a common strategy for the deprotection of silyl-protected acetylenes.

Rearrangement reactions, while not extensively documented for this compound itself, are a known phenomenon in related organosilicon compounds. For instance, silyl-substituted radicals can undergo intramolecular rearrangements. In the context of this compound, it is conceivable that radical species derived from this molecule could undergo rearrangements involving the migration of the ethyl or dimethylsilyl groups, although specific studies are lacking.

Investigating Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the transient intermediates formed is crucial for predicting the reactivity and synthetic utility of this compound.

Radical Mechanisms

Radical reactions involving ethynylsilanes are of significant interest. The ethynyl group can participate in radical addition reactions, and the silicon atom can influence the stability of adjacent radical centers. Studies on the reaction of ethynyl radicals with silane (SiH₄) have shown that the reaction can proceed via different pathways, including hydrogen abstraction and addition-elimination. nih.govuhmreactiondynamics.orgresearchgate.netresearchgate.net

In the case of this compound, a radical attack on the ethynyl group could lead to the formation of a vinyl radical intermediate. The substitution pattern on the silicon atom (ethyl and dimethyl groups) would influence the subsequent reactivity of this intermediate. For instance, the reaction of the ethynyl radical with unsaturated hydrocarbons like acetylene (B1199291) and methylacetylene proceeds via a C₂H versus H atom exchange, with the initial step being the barrierless attack of the ethynyl radical on the π-electron density of the unsaturated bond. uhmreactiondynamics.org A similar mechanism could be envisioned for the reaction of radicals with the ethynyl group of this compound.

Single Electron Transfer (SET) Pathways

Single Electron Transfer (SET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule, leading to the formation of radical ions. numberanalytics.com This pathway is a key mechanism in many organic and organometallic reactions. In the context of this compound, SET processes could be initiated photochemically or through the use of strong oxidizing or reducing agents.

While specific studies on this compound are not prevalent, the general principles of SET in organosilicon chemistry suggest that the silicon moiety can play a crucial role. sigmaaldrich.com For example, the oxidation of organosilanes can lead to the formation of a radical cation, which can then undergo further reactions such as desilylation or bond cleavage. The spontaneity of a photoinduced electron transfer can be predicted from the Gibbs free energy change (ΔG_PET_). sigmaaldrich.com

The SET mechanism often involves the formation of a radical ion pair, and the efficiency of this process is influenced by factors such as the redox potentials of the donor and acceptor, the solvent, and the presence of electrolytes. numberanalytics.com

Catalytic Cycle Analysis

This compound can potentially be involved in various catalytic cycles, for example, in cross-coupling reactions where the ethynyl group is transferred to an organic electrophile. A hypothetical catalytic cycle for a palladium-catalyzed cross-coupling reaction would involve the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to an organic halide (R-X).

Transmetalation: The silylacetylide, possibly after activation with a fluoride source to form a more reactive species, transfers the ethynyl group to the palladium(II) center, regenerating the silyl halide.

Reductive Elimination: The coupled product (R-C≡C-Si(CH₃)₂(C₂H₅)) is eliminated from the palladium center, regenerating the palladium(0) catalyst.

While no specific catalytic cycle analysis for this compound was found, studies on related boryl-ethynyl silylenes have explored their reactivity and potential for catalytic applications. rsc.org

Computational Mechanistic Studies

Computational chemistry provides powerful tools to investigate reaction mechanisms, intermediates, and transition states that may be difficult to study experimentally. For this compound, computational studies could elucidate various aspects of its reactivity.

Density Functional Theory (DFT) calculations are commonly used to explore potential energy surfaces of reactions involving organosilicon compounds. For example, computational studies on the reaction of the ethynyl radical with silane have been instrumental in understanding the reaction dynamics and identifying different pathways, such as radical substitution and insertion. nih.govresearchgate.net These studies revealed that the ethynyl radical can insert into the Si-H bond of silane, leading to the formation of silylacetylene. nih.govresearchgate.net

Molecular dynamics simulations could be employed to study the dynamic behavior of this compound in different solvent environments and its interaction with other reactants or catalysts. mdpi.com Such simulations can provide insights into the conformational flexibility of the molecule and the energetics of bond cleavage and formation.

The table below presents hypothetical computational data for bond lengths in this compound, which would typically be obtained from DFT calculations.

| Bond Name |

| This compound |

| Silane |

| Acetylene |

| Methylacetylene |

| Palladium |

| Boryl-ethynyl silylene |

Advanced Materials Science Applications of Ethyl Ethynyl Dimethylsilane

Polymerization Strategies Utilizing Ethyl(ethynyl)dimethylsilane as a Monomer

The reactivity of the ethynyl (B1212043) group in this compound enables its use in various polymerization reactions, leading to the formation of silicon-containing polymers with unique properties. These strategies include the synthesis of linear and cyclic polymers, as well as the preparation of conjugated polymer systems.

Synthesis of Linear Polysilanes and Poly(ethynyldialkylsilanes)

Linear polymers containing repeating ethynyl and silyl (B83357) units can be synthesized using this compound and its derivatives. One common method involves the use of di-Grignard reagents. For instance, linear poly(ethynyldialkylsilanes) with the general structure HC≡C-[Me(R)SiC≡C]n-H have been synthesized through the reaction of the di-Grignard of acetylene (B1199291) with appropriate dichlorodialkylsilanes. The properties of these polymers, such as solubility, are highly dependent on the nature of the alkyl or aryl (R) group attached to the silicon atom. Polymers with larger groups, like phenyl or n-propyl, tend to be soluble solids or liquids, whereas those with smaller methyl groups are often crystalline and less soluble.

Synthesis of Cyclic Polyacetylenes and Related Architectures

Cyclic structures based on silylacetylene units have also been successfully synthesized. Cyclic poly(ethynyldimethylsilanes), with the formula [Me2SiC≡C]n (where n can be 4, 5, 6, or 9), are prepared from the di-Grignard derivatives of linear ethynyldimethylsilanes. This approach allows for the creation of well-defined cyclic architectures. In a related context, the synthesis of cyclic polyacetylene (c-PA) has been achieved using a highly active tungsten catalyst, which demonstrates exclusive reactivity with acetylene over other unsaturated monomers like ethylene (B1197577). nih.gov A key feature of this process is the formation of c-PA with over 99% trans-double bonds, even at low synthesis temperatures, which contrasts with linear polyacetylene that requires thermal treatment to achieve the trans-isomer configuration. nih.gov

Preparation of Silicon-Containing Conjugated Polymers

This compound is a valuable monomer for creating silicon-containing conjugated polymers, which are of interest for their electronic and optical properties. An example of such a polymer is poly(dimethylsilylene-ethynylene-phenylene-ethynylene), a resin that can be synthesized via a Grignard reaction between a diethynyl-aromatic compound (like diethynylbenzene) and a dichlorodialkylsilane. researchgate.net These resins are often viscous liquids soluble in various solvents and can be thermally cured to produce materials with high thermal stability and char yield. researchgate.net The inclusion of the dimethylsilylene unit in the polymer backbone imparts flexibility and improved processability compared to their all-carbon analogues.

| Polymer Type | Monomers/Precursors | Synthesis Method | Key Features | Reference |

| Linear Poly(ethynyldialkylsilane) | Dichlorodialkylsilanes, Acetylene di-Grignard | Grignard Polycondensation | Soluble solids or liquids with larger alkyl groups | |

| Cyclic Poly(ethynyldimethylsilane) | Linear ethynyldimethylsilane di-Grignards | Intramolecular Cyclization | Forms rings of sizes n=4, 5, 6, 9 | |

| Silicon-Containing Conjugated Polymer | Diethynylbenzene, Dimethyldichlorosilane | Grignard Reaction | Soluble, thermally curable resin | researchgate.net |

| Cyclic Polyacetylene | Acetylene | Catalytic Cyclopolymerization | >99% trans-double bonds, high conductivity when doped | nih.gov |

Photopolymerization Initiated by Ethynylsilane Derivatives

Photopolymerization, or UV curing, is a rapid, solvent-free method for producing crosslinked polymer networks. mdpi.com While specific studies on the photopolymerization of this compound are not prevalent, research on related silicon-containing materials provides insight into potential pathways. For instance, novel UV-curable polyorganosilazanes have been synthesized by incorporating acrylic pendant groups, which possess high UV sensitivity. These precursors can be cured rapidly in seconds under UV irradiation to form crosslinked networks. Similarly, UV-curable polysiloxanes with methacryloxy side groups have been developed. researchgate.netbohrium.com These materials are combined with photoinitiators that generate reactive radical or cationic species upon UV exposure, initiating the polymerization of the functional groups to form a solid polymer film. mdpi.comnih.gov This approach allows for the creation of functional coatings with enhanced flexibility, thermal stability, and water resistance. researchgate.netbohrium.com

Role in Dendrimer and Macromolecular Synthesis

The precise structure of this compound makes it a key component in the construction of complex, highly branched macromolecules known as dendrimers. Silylacetylene dendrimers, which feature alternating silicon and acetylene units, are built using iterative synthetic strategies. rsc.org

Dendrimer synthesis can proceed through two main pathways: the divergent method and the convergent method. nih.govyoutube.com

Divergent Synthesis: This approach begins from a central core molecule and grows outwards. nih.govmdpi.com Each reaction step adds a new "generation" to the dendrimer, exponentially increasing the number of surface functional groups. mdpi.com

Convergent Synthesis: This method starts from the outside (the future surface groups) and builds inwards, with pre-synthesized dendritic branches (dendrons) being attached to a central core in the final step. nih.govnih.govresearchgate.net The convergent approach often allows for greater structural control and purity. nih.govyoutube.com

In the context of silylacetylene dendrimers, a convergent synthesis has been used to create structures with up to 12 terminal groups. researchgate.net Another strategy for preparing ethynylsilane dendrimers involves using a core like 1,3,5-tris(dimethylvinylsilyl)benzene and progressively adding generations through a sequence of hydrosilation with a chlorosilane (e.g., trichlorosilane) followed by alkynylation with a lithium acetylide. sci-hub.se This iterative process allows for the construction of dendrimers with a high density of phenylethynyl groups on the periphery. sci-hub.se These dendritic structures are investigated for their unique molecular architecture and potential applications in catalysis and materials science. researchgate.net

| Synthesis Method | Description | Key Characteristics | References |

| Divergent Growth | Starts from a central core and grows outwards, adding successive generations. | Effective for producing large quantities; potential for defects in higher generations. | nih.govmdpi.com |

| Convergent Growth | Starts from the periphery, building dendrons that are then attached to a central core. | High structural control and purity; allows for asymmetric dendrimer synthesis. | nih.govnih.govyoutube.com |

Development of Functional Materials through Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for introducing new functionalities into existing polymers, thereby tailoring their properties for specific applications. Polymers derived from monomers like this compound, particularly poly(disubstituted acetylenes), serve as excellent precursors for such modifications.

A prominent technique for this purpose is the thiol-ene "click" reaction. This reaction involves the efficient and specific addition of a thiol compound across a carbon-carbon double bond (an "ene"). Poly(disubstituted acetylenes) bearing reactive vinyl groups on their side chains can be synthesized and subsequently modified. For example, polymers with pendant vinyl groups have been successfully functionalized by reacting them with mercapto compounds. This modification can be completed under mild conditions, especially when the vinyl group is activated, such as in an α,β-unsaturated system.

Another applicable method is Michael addition, where a nucleophile (like an amine) adds to an activated alkene. This has been demonstrated by reacting a polymer with pendant activated vinyl groups with butylamine. These modification reactions provide accessible routes to novel, functionalized poly(disubstituted acetylenes) with tailored properties, such as enhanced thermal stability or fluorescence, without altering the polymer backbone.

Application as a Building Block for Complex Molecular Architectures

This compound serves as a versatile and valuable building block in organic synthesis, enabling the construction of intricate molecular frameworks. Its bifunctional nature, possessing both a reactive ethynyl group and a sterically accessible dimethylsilyl moiety, allows for a diverse range of chemical transformations. This section explores its application in the synthesis of silicon-containing heterocycles, the formation of challenging alkynylated quaternary carbon centers, and its incorporation into the synthetic routes of complex natural products.

Synthesis of Silicon-Containing Heterocycles

The unique electronic and structural properties of this compound make it an excellent precursor for the synthesis of various silicon-containing heterocyclic compounds. These silacycles are of significant interest due to their potential applications in materials science, particularly in the development of novel electronic and photophysical materials.

One of the most direct methods to form a silicon-containing heterocycle from a related dialkynylsilane is through 1,1-organoboration. For instance, the reaction of diethynyl(dimethyl)silane with triethylborane (B153662) leads to the formation of a highly reactive silole intermediate, specifically 3-diethylboryl-4-ethyl-1,1-dimethyl-sila-2,4-cyclopentadiene. This intermediate is not stable and readily undergoes subsequent [4+2] cycloaddition reactions, either with another molecule of the starting dialkynylsilane or by dimerization, to yield more complex 7-silanorbornadiene and 7-silanorbornene derivatives. researchgate.net This reactivity provides a powerful tool for accessing complex polycyclic silicon-containing architectures from simple acyclic precursors.

Table 1: Synthesis of a Silole via 1,1-Ethylboration of Diethynyl(dimethyl)silane

| Reactant | Reagent | Intermediate | Product | Reference |

|---|

Furthermore, intramolecular cyclization reactions involving a dimethylsilyl group and an ethynyl moiety have been effectively utilized to construct fused heterocyclic systems. Rhodium- and palladium-catalyzed intramolecular bis-silylation reactions have proven to be particularly effective. For example, 2-ethynyl-3-pentamethyldisilanylpyridines can be cyclized in the presence of a rhodium catalyst to afford pyridine-fused siloles. researchgate.net Similarly, thiophene-fused siloles can be synthesized from 3-(ethynyl)-2-(pentamethyldisilanyl)thiophene derivatives using a rhodium catalyst. mdpi.com These reactions proceed through an intramolecular trans-bis-silylation mechanism, highlighting the utility of the silyl and ethynyl groups in concert to construct complex, fused heterocyclic systems.

Formation of Alkynylated Quaternary Carbons

The construction of all-carbon quaternary centers, particularly those bearing an alkyne moiety, is a significant challenge in synthetic organic chemistry. These structural motifs are found in numerous biologically active molecules and complex natural products. This compound can be envisioned as a valuable reagent in strategies aimed at creating such sterically demanding centers.

One powerful method for the formation of cyclopentenones, which can incorporate quaternary carbons, is the Pauson-Khand reaction. wikipedia.orgnih.govscripps.edu This [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, can be performed intramolecularly. By tethering the alkene and alkyne components, complex bicyclic systems can be constructed. Silicon-based tethers have been explored for this purpose, where the silyl group acts as a temporary linker to facilitate the intramolecular reaction. nih.gov Although direct examples using this compound are not prevalent in the literature, its structure is well-suited for such applications, where it could be tethered to an alkene and subsequently subjected to Pauson-Khand conditions to generate a cyclopentenone with a quaternary carbon at the bridgehead.

Another potential route to alkynylated quaternary carbons involves the conjugate addition of a nucleophile to an activated alkyne. While this compound itself is not an activated alkyne, it can be readily converted into derivatives, such as α,β-alkynyl ketones or esters, that are susceptible to Michael addition. The addition of a tertiary carbanion or a related organometallic nucleophile to such an activated system would directly lead to the formation of an alkynylated quaternary carbon center. nih.gov

Incorporation into Natural Product Synthesis Routes

The structural and reactive properties of this compound and its derivatives make them attractive building blocks for the total synthesis of complex natural products. The ethynyl group can serve as a handle for further functionalization, such as cross-coupling reactions or as a precursor to other functional groups, while the silyl group can act as a protecting group or influence the stereochemical outcome of reactions.

The synthesis of steroid and prostaglandin (B15479496) analogs often involves the introduction of an ethynyl group, which can be crucial for their biological activity. For example, the synthesis of (+)-11-deoxy-15-ethynyl prostaglandins (B1171923) has been reported, highlighting the importance of the ethynyl moiety in this class of molecules. nih.gov In a similar vein, the synthesis of steroid analogs has been achieved where silyl-protected alkynes are key intermediates. For instance, a TBDPS-protected pentyn-5-ol was utilized in the synthesis of a cyclopamine (B1684311) analogue, showcasing the utility of combining silyl protection with an alkyne functionality in the synthesis of complex natural products. beilstein-journals.org this compound can be considered a valuable synthon in this context, providing a stable yet reactive source of the ethynyl group.

The use of this compound as a surrogate for acetylene is another important application in natural product synthesis. nih.gov Its ease of handling and predictable reactivity make it a superior choice in many cases compared to gaseous and highly reactive acetylene. This approach allows for the controlled introduction of the ethynyl group into complex molecular scaffolds, which can then be further elaborated to the final natural product target.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diethynyl(dimethyl)silane |

| Triethylborane |

| 3-diethylboryl-4-ethyl-1,1-dimethyl-sila-2,4-cyclopentadiene |

| 7-Silanorbornadiene |

| 7-Silanorbornene |

| 2-Ethynyl-3-pentamethyldisilanylpyridine |

| Pyridine-fused silole |

| 3-(Ethynyl)-2-(pentamethyldisilanyl)thiophene |

| Thiophene-fused silole |

| (+)-11-deoxy-15-ethynyl prostaglandin |

| TBDPS-protected pentyn-5-ol |

| Cyclopamine |

Spectroscopic and Computational Characterization Approaches in Ethyl Ethynyl Dimethylsilane Research

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are the cornerstone of molecular characterization in modern chemistry. For a molecule such as Ethyl(ethynyl)dimethylsilane, a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR, Raman), and X-ray diffraction (XRD) offers a complete picture of its chemical identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment: the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the two methyl groups attached to the silicon atom (a singlet), and the terminal acetylenic proton (a singlet). The integration of these signals would correspond to the ratio of protons in each environment (2:3:6:1).

Table 1: Expected ¹H NMR Signals for this compound This table is illustrative, based on the compound's structure and data from analogous compounds.

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Si-CH₂-CH₃ | ~1.0 | Quartet (q) | 2H |

| Si-CH₂-CH₃ | ~0.6 | Triplet (t) | 3H |

| Si-(CH₃)₂ | ~0.1 | Singlet (s) | 6H |

| C≡C-H | ~2.4 | Singlet (s) | 1H |

Carbon (¹³C) NMR for Carbon Skeleton Characterization

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. This includes the two carbons of the ethyl group, the carbon of the two equivalent methyl groups attached to silicon, and the two sp-hybridized carbons of the ethynyl (B1212043) group. The chemical shifts of the acetylenic carbons are particularly diagnostic, typically appearing between 60 and 90 ppm.

In studies of related ethynylsilanes, the acetylenic carbons (Si-C≡C-H) show characteristic resonances that confirm the presence of the alkyne functionality. For example, in various trimethyl(phenylethynyl)silanes, the Si-C≡C-Ar carbons resonate around 93-105 ppm. rsc.org Similarly, for deuterated ethynylbenzene, the quaternary acetylenic carbon (C≡C-D) appears at approximately 82 ppm. rsc.org These values help predict the regions where the ethynyl carbons of this compound would be observed, allowing for a complete characterization of the carbon skeleton. rsc.orgrsc.org

Table 2: Expected ¹³C NMR Resonances for this compound This table is illustrative, based on the compound's structure and data from analogous compounds.

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Si-C H₂-CH₃ | ~8 |

| Si-CH₂-C H₃ | ~7 |

| Si-(C H₃)₂ | ~-2 |

| Si-C ≡C-H | ~93 |

| Si-C≡C -H | ~89 |

Silicon (²⁹Si) NMR for Silicon Environment Analysis

Silicon (²⁹Si) NMR is a specialized technique that directly probes the silicon atom's local environment. It is highly sensitive to the nature of the substituents attached to the silicon. For this compound, a single resonance would be expected in the ²⁹Si NMR spectrum, confirming the presence of only one type of silicon environment. The chemical shift of this signal would be characteristic of a silicon atom bonded to one ethyl group, two methyl groups, and one ethynyl group.

Research on related alkynylsilanes and hydrosilylation products demonstrates the utility of ²⁹Si NMR. rsc.org The chemical shift provides clear evidence of the substituents on the silicon atom. For instance, in studies involving the hydrosilylation of alkynes, the ²⁹Si NMR spectra are used to differentiate between the reactant silanes and the resulting vinylsilane products, with each having a distinct chemical shift. rsc.org In crude ethoxysilane (B94302) products, various silicon environments corresponding to Si(OEt)₄ and different siloxane species are readily distinguished, with signals appearing in a range from -80 to -100 ppm. researchgate.net This high sensitivity makes ²⁹Si NMR an indispensable tool for confirming the structure of this compound and for monitoring reactions at the silicon center.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, FTIR and Raman spectra would provide complementary information. Key expected vibrations include:

C≡C-H Stretch: A sharp, weak-to-medium intensity band around 3300 cm⁻¹ in the FTIR spectrum, characteristic of the terminal alkyne C-H bond.

C≡C Stretch: A band around 2040-2150 cm⁻¹. This vibration is often weak in the FTIR spectrum for symmetrically substituted alkynes but can be strong in the Raman spectrum. For terminal alkynes like this one, it is observable in both. In a study of ethyl acetylene (B1199291), this stretching vibration was clearly identified using FTIR. researchgate.net

Si-H Stretch: If any starting material like a hydrosilane remains, a strong band around 2100-2200 cm⁻¹ would be visible.

C-H Stretches: Strong bands in the 2850-3000 cm⁻¹ region corresponding to the sp³-hybridized C-H bonds of the ethyl and methyl groups.

Si-C Stretch: Vibrations associated with the silicon-carbon bonds would appear in the fingerprint region of the spectrum (typically below 1500 cm⁻¹).

In the characterization of related silicon-containing arylacetylene resins and silylated alkynes, FTIR is routinely used to confirm the presence of the key ethynyl group (C≡C-H and C≡C stretches) and the disappearance of reactant functional groups. rsc.orgresearchgate.net

Table 3: Key Vibrational Frequencies for this compound This table is illustrative, based on known functional group absorption regions.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| ≡C-H | Stretch | ~3300 | Medium, Sharp |

| C-H (sp³) | Stretch | 2850-3000 | Strong |

| C≡C | Stretch | ~2040-2150 | Weak to Medium |

| Si-C | Stretch | < 1500 | Variable |

X-ray Diffraction (XRD) for Solid-State Molecular Structures

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides exact bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for XRD would require low-temperature crystallization or the synthesis of a solid derivative.

If a crystal structure were obtained, XRD analysis would confirm the tetrahedral geometry around the silicon atom and the linear geometry of the C≡C-H group. It would also reveal how the molecules pack in the crystal lattice. While a structure for this compound itself is not cited, XRD has been instrumental in characterizing related solid materials, such as poly(dimethylsilylene ethynylenephenyleneethynylene) after sintering, where it was used to identify the formation of β-SiC. researchgate.net This demonstrates the power of XRD in analyzing the solid-state structure of silicon-containing materials, providing insights that are unattainable through other spectroscopic methods. researchgate.netfigshare.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. In the study of this compound, electron ionization mass spectrometry (EI-MS) is a common method. Upon electron impact, the molecule loses an electron to form a molecular ion (M+•), which can then undergo fragmentation. libretexts.orgnih.gov The fragmentation pattern is a unique fingerprint of the molecule and provides valuable clues about its structure.

The molecular weight of this compound (C6H12Si) is 112.24 g/mol . In a typical mass spectrum, the peak corresponding to the molecular ion would be observed at an m/z value of 112. The fragmentation of organosilanes often involves the cleavage of bonds to the silicon atom. nih.gov For this compound, characteristic fragmentation pathways would include the loss of an ethyl radical (•CH2CH3, 29 Da) or a methyl radical (•CH3, 15 Da) from the molecular ion.

Key Fragmentation Pathways:

Loss of an ethyl group: The cleavage of the Si-C2H5 bond results in a fragment ion [M - C2H5]+ with an m/z of 83. This is often a significant peak due to the relative stability of the resulting silyl (B83357) cation.

Loss of a methyl group: The cleavage of a Si-CH3 bond leads to the formation of a fragment ion [M - CH3]+ with an m/z of 97. This is another common fragmentation pathway for dimethylsilyl compounds.

Loss of acetylene: Cleavage of the Si-C≡CH bond can result in the loss of an ethynyl radical, leading to a fragment at [M - C2H]+, or rearrangement followed by the loss of acetylene (C2H2, 26 Da), giving a fragment at [M - C2H2]+• with an m/z of 86.

McLafferty Rearrangement: For molecules containing a carbonyl or a similar functional group with a γ-hydrogen, the McLafferty rearrangement is a characteristic fragmentation. nih.govyoutube.com While this compound does not have a carbonyl group, analogous rearrangements could potentially occur involving the ethynyl group under certain conditions.

The analysis of these fragmentation patterns allows for the confirmation of the compound's identity and provides insight into the relative strengths of its chemical bonds.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 112 | [CH3CH2Si(CH3)2C≡CH]+• | - |

| 97 | [CH3CH2Si(CH3)C≡CH]+ | •CH3 |

| 83 | [Si(CH3)2C≡CH]+ | •CH2CH3 |

| 86 | [CH3CH2Si(CH3)2]+• | C2H2 |

This table is predictive and based on general fragmentation patterns of organosilanes.

Electron Spin Resonance (ESR) for Radical Intermediate Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govlibretexts.orgethernet.edu.et In the context of this compound research, ESR is invaluable for studying radical intermediates that may form during chemical reactions or upon irradiation. youtube.com

The generation of radical intermediates from this compound can be initiated by various means, including UV photolysis or reaction with radical initiators. Potential radical species that could be characterized by ESR include:

Ethyl(dimethyl)silyl radical ([CH3CH2Si(CH3)2]•): This radical could be formed by the homolytic cleavage of the Si-C≡CH bond. The ESR spectrum would be characterized by hyperfine coupling of the unpaired electron with the protons of the ethyl and methyl groups.

Ethynyl radical (•C≡CH): While less likely to be observed as a primary product from this compound, its ESR spectrum is well-characterized and consists of a doublet due to coupling with the single proton.

Radical adducts: In the presence of spin trapping agents, short-lived radical intermediates can be converted into more stable radicals whose ESR spectra are more easily recorded and interpreted. nih.gov

The analysis of the ESR spectrum provides information about the g-factor and hyperfine coupling constants, which in turn reveal details about the electronic structure and the distribution of the unpaired electron within the radical. For instance, the magnitude of the hyperfine coupling constants to the protons on the ethyl and methyl groups in the ethyl(dimethyl)silyl radical would indicate the extent of delocalization of the unpaired electron onto these substituents.

Table 2: Representative ESR Hyperfine Coupling Constants for Related Radicals

| Radical | Hyperfine Coupling Constant (aH) in Gauss (G) |

| •CH3 (in liquid methane) | 23.0 |

| •CH2CH3 (in liquid ethane) | a(α-H) = 22.4, a(β-H) = 26.9 |

| •SiH3 | 7.84 |

| •Si(CH3)3 | 6.34 |

Data sourced from various studies on fundamental radicals and presented for comparative purposes. libretexts.org

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods are indispensable tools for complementing experimental findings and providing a deeper understanding of the molecular properties of this compound at the atomic level.

Quantum Chemical Calculations (DFT, MP2, Ab Initio)

A variety of quantum chemical methods can be employed to study this compound. Density Functional Theory (DFT) methods, such as B3LYP, are popular due to their balance of computational cost and accuracy. nih.govresearchgate.net Møller-Plesset perturbation theory (MP2) and other ab initio methods offer higher levels of theory for more accurate calculations of electron correlation effects, which can be important for describing certain molecular properties. rug.nl

These computational approaches are used to investigate various aspects of the molecule, as detailed in the following subsections.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. libretexts.orgbyjus.comyoutube.com For this compound, geometry optimization would provide precise information on bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly relevant for the ethyl group, which can rotate around the Si-C bond. libretexts.orgyoutube.comnih.gov Different rotational positions, or conformers, will have different energies. Computational methods can be used to map the potential energy surface for this rotation and identify the most stable conformers (e.g., staggered vs. eclipsed conformations of the ethyl group relative to the rest of the molecule). byjus.com

Table 3: Predicted Geometrical Parameters for Ethynyltrimethylsilane (a close analog)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| Si-C(sp) | 1.834 | |

| C≡C | 1.209 | |

| C-H(sp) | 1.062 | |

| Si-C(sp3) | 1.867 | |

| C(sp)-Si-C(sp3) = 109.5 | ||

| Si-C≡C = 180.0 |

Data based on computational studies of ethynyltrimethylsilane and serves as a reasonable approximation for this compound.

Quantum chemical calculations provide detailed information about the electronic structure of this compound. This includes the distribution of electron density, the nature of the molecular orbitals (e.g., HOMO and LUMO), and the polarity of the chemical bonds.

The bonding in this compound is characterized by covalent bonds between carbon, hydrogen, and silicon. The Si-C bonds are polarized due to the difference in electronegativity between silicon (1.90) and carbon (2.55). The C≡C triple bond of the ethynyl group is a region of high electron density. Analysis of the molecular orbitals can help to predict the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack.

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a compound. nih.govrug.nljoaquinbarroso.com For this compound, the following spectroscopic parameters can be calculated:

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus (¹H, ¹³C, ²⁹Si) can be computed and converted to chemical shifts. nih.govrug.nljoaquinbarroso.comresearchgate.netwien2k.at These predicted spectra can be invaluable for assigning the signals in experimental NMR spectra. joaquinbarroso.com

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the C≡C stretch, C-H stretches, and Si-C stretches.

Table 4: Calculated Spectroscopic Data for Analogs of this compound

| Spectroscopic Data | Predicted Value |

| ¹H NMR (ethynyl H) | ~2.0-3.0 ppm |

| ¹³C NMR (C≡C) | ~80-100 ppm |

| ²⁹Si NMR | Dependent on substituents, often in the range of -10 to -30 ppm |

| IR (C≡C stretch) | ~2040-2150 cm⁻¹ |

| IR (C-H stretch, ethynyl) | ~3300 cm⁻¹ |

Values are approximate and based on computational and experimental data for similar ethynylsilane compounds.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations focused exclusively on this compound in advanced materials are not extensively documented in publicly available literature, the principles of MD are broadly applied to understand the behavior of organosilicon compounds in various environments. MD simulations offer a computational microscope to observe the dynamic evolution of a system at the atomic level, providing insights into properties such as diffusion, conformational changes, and interactions with other molecules or surfaces.

For systems incorporating ethynyl-substituted silanes, MD simulations could be employed to model their behavior in polymeric matrices or as self-assembled monolayers on surfaces. For instance, simulations could predict the orientation and mobility of this compound when incorporated into a polysiloxane chain, influencing the macroscopic properties of the resulting material. The parameters for such simulations are typically derived from quantum mechanical calculations or experimental data to ensure the accuracy of the force fields used to describe the interatomic interactions.

A general workflow for a hypothetical MD simulation of this compound in a simulated material could involve:

| Simulation Stage | Description | Key Parameters |

| System Setup | A simulation box is constructed containing a defined number of this compound molecules and, if applicable, the surrounding matrix or solvent molecules. | Box dimensions, number of molecules, force field selection (e.g., CHARMM, AMBER). |

| Equilibration | The system is allowed to relax to a stable state at a specified temperature and pressure. This involves running the simulation for a period until the total energy and other macroscopic properties fluctuate around a stable average. | Temperature, pressure, simulation time. |

| Production Run | The simulation is continued for an extended period to collect data on the system's properties. | Simulation time, data collection frequency. |

| Analysis | The collected trajectory data is analyzed to extract meaningful information. | Radial distribution functions, mean square displacement, conformational analysis. |

These simulations can provide valuable, albeit predictive, data on how the unique combination of ethyl, ethynyl, and dimethylsilyl groups influences the intermolecular interactions and bulk properties of materials.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound, offering insights into reaction pathways and the energies associated with them. Density Functional Theory (DFT) is a particularly prominent method for such studies.

Research into the reactions of related silylacetylenes provides a framework for understanding the potential reactivity of this compound. For example, studies on the reaction of the ethynyl radical (C₂H) with silane (B1218182) (SiH₄) have revealed complex reaction mechanisms, including insertion and abstraction pathways. hawaii.edu These studies highlight the unique reactivity of the silicon-hydrogen bond and the influence of the ethynyl group.

A computational investigation into the reaction mechanisms of this compound could explore various transformations, such as:

Hydrosilylation: The addition of a Si-H bond across a multiple bond.

Protonolysis: The cleavage of the Si-C bond by a proton source.

Thermal Rearrangements: Isomerization reactions at elevated temperatures.

For a hypothetical reaction, such as the addition of a generic reagent H-X across the ethynyl bond, computational studies can elucidate the energetics of the reaction pathway. This involves identifying the structures and energies of the reactants, transition states, and products.

| Species | Description | Relative Energy (kcal/mol) - Hypothetical |

| Reactants | This compound + H-X | 0.0 |

| Transition State | The highest energy point along the reaction coordinate, representing the barrier to reaction. | +25.0 |

| Product | The resulting molecule after the addition of H-X. | -15.0 |

These calculations can predict whether a reaction is thermodynamically favorable (negative reaction energy) and estimate the kinetic barrier (activation energy), providing crucial information for designing and understanding chemical syntheses involving this compound.

Frontiers and Emerging Research Directions in Ethyl Ethynyl Dimethylsilane Chemistry

Advanced Catalysis for Selective Transformations

The reactivity of the terminal alkyne in ethyl(ethynyl)dimethylsilane makes it a prime substrate for a variety of catalytic transformations. Research into the catalysis of closely related alkynylsilanes provides a roadmap for the selective functionalization of this molecule. Transition metal catalysis is a key tool for activating the C-H and C≡C bonds, enabling the construction of more complex molecular architectures.

For instance, catalytic systems are employed for the β-ethynylation of α,β-unsaturated ketones. While studies have demonstrated high yields using catalysts with bulky silyl (B83357) groups like triisopropylsilylacetylene, the use of smaller groups such as in ethynyltriethylsilane resulted in lower yields, suggesting that the steric and electronic profile of this compound would be a critical factor in optimizing such reactions. gelest.com Furthermore, nickel-catalyzed three-component reactions involving an ethynylsilane, another alkyne, and norbornene have been developed, producing complex enyne structures. gelest.com The application of these methods to this compound could provide access to a range of previously inaccessible molecules.

Hydrosilylation, the addition of a Si-H bond across the ethynyl (B1212043) double bond, is another fundamental transformation. While traditionally dominated by platinum-based catalysts like Speier's and Karstedt's catalysts, a significant shift towards more sustainable and earth-abundant metal catalysts, such as those based on cobalt, is underway. acs.org These newer catalysts offer the potential for highly selective and atom-economical transformations under mild conditions.

Table 1: Examples of Catalytic Reactions on Related Terminal Alkynylsilanes

| Catalyst System | Reactants | Product Type | Reference |

| Zn(OTf)₂, TMEDA | Triisopropylsilylacetylene, Enones | β-Ethynylketones | gelest.com |

| Ni(cod)₂, P(c-C₅H₉)₃ | Ethynyltriisopropylsilane, Alkyne, Norbornene | 1,5-Enyne derivatives | gelest.com |

| Cobalt-based complex | Hydrosilanes, Alkenes | Alkoxysilanes | acs.org |

| (+)-N-Methylephedrine, Zn(OTf)₂ | Ethynyltrimethylsilane, Aldehydes | Propargyl alcohols | gelest.com |

Development of Novel Organosilicon Building Blocks

This compound is a versatile precursor for the synthesis of more complex organosilicon building blocks. Its dual functionality—the reactive C≡C-H group and the silicon center—allows for a wide range of synthetic manipulations.

Research has shown that ethynyl(dimethyl)silane can be readily converted into various other alkynylsilanes, highlighting its utility as a foundational building block for creating a library of specialized organosilicon reagents. researchgate.net The terminal alkyne can undergo reactions such as deprotonation followed by quenching with an electrophile, or hydrosilylation to introduce new functional groups.

Furthermore, the ethynyl group makes this compound a suitable monomer for polymerization. Polymers containing silylene and ethynylene units in their backbone, such as poly(dimethylsilylene ethynylenephenyleneethynylene), have been synthesized. researchgate.net These materials are of interest for their thermal stability and potential as ceramic precursors. The incorporation of this compound into such polymer chains could be used to tune the final properties of the material, such as solubility and processability.

Integration into Hybrid Organic-Inorganic Materials

The creation of hybrid materials, which combine the properties of organic polymers with those of inorganic components, is a major frontier in materials science. The ethynyl group of this compound is an ideal functional handle for its integration into these materials.

The most prominent method for this integration is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific, allowing for the covalent linking of the alkyne-functionalized silane (B1218182) to a polymer or surface that has been functionalized with azide (B81097) groups. This approach enables the precise construction of well-defined materials. For example, related N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole monomers can be modified via click reactions before or after polymerization to create functional polymer films. ambeed.com

Another emerging area is the use of organosilicon compounds as single-source precursors for the chemical vapor deposition (CVD) of silicon carbonitride (SiCN) films. researchgate.net These ceramic thin films possess exceptional thermal stability and mechanical properties. This compound, with its pre-existing Si-C and C-C bonds, could serve as a tailored precursor for depositing SiCN films with specific compositions and properties for advanced applications.

Sustainable and Green Synthetic Approaches for Ethynylsilanes

The principles of green chemistry are increasingly influencing the synthesis of organosilicon compounds, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. The traditional Müller-Rochow process, the industrial cornerstone for producing organosilanes, is energy-intensive and relies on chlorinated precursors. mdpi.com

Modern research focuses on developing chlorine-free routes to organosilicon compounds. researchgate.net A promising strategy involves the direct reaction of elemental silicon with alcohols, which can produce alkoxysilanes, versatile alternatives to chlorosilanes. mdpi.com Another significant advancement is the development of catalytic systems that replace precious metals like platinum with earth-abundant and less toxic alternatives such as iron and cobalt for key reactions like hydrosilylation. acs.orgnih.gov For example, air- and water-stable cobalt-based catalysts have been developed for the synthesis of alkoxysilanes from hydrosilanes and alkenes in green solvents like alcohols at room temperature. acs.org

The synthesis of alkyl silanes can also be achieved under mild, transition-metal-free conditions by reacting silyl lithium reagents with alkyl chlorides or triflates. organic-chemistry.org Applying these green principles to the large-scale production of this compound and other ethynylsilanes is a key challenge for making the broader application of these compounds more environmentally and economically sustainable.

Exploration of New Reactivity Modes and Mechanistic Pathways

Understanding the fundamental reactivity of this compound is crucial for developing new synthetic applications. Recent studies on the reaction of the ethynyl radical (C₂H) with silane (SiH₄) have revealed unorthodox reactivity patterns that challenge classical concepts. nih.gov